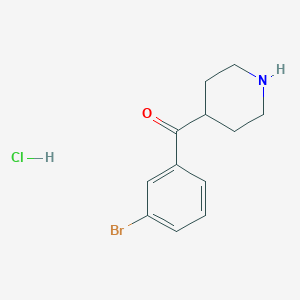

(3-Bromophenyl)-4-piperidinyl-methanone HCl

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is part of a broader class of chemical entities that have been synthesized and studied for their diverse chemical properties and potential applications in various fields, excluding drug use and dosage, and side effects. The focus is primarily on the synthesis, molecular structure, chemical reactions, and properties.

Synthesis Analysis

The synthesis of compounds similar to (3-Bromophenyl)-4-piperidinyl-methanone HCl involves multi-step chemical reactions, starting from basic organic compounds and leading to complex structures through processes such as amidation, Friedel-Crafts acylation, and hydration. One example includes the synthesis of related compounds using piperidine-4-carboxylic acid and ethyl carbonochloridate, yielding a reasonable overall yield of 62.4% (Zheng, 2010).

Molecular Structure Analysis

The molecular structure of compounds in this category often includes complex arrangements with specific geometric and crystallographic characteristics. For instance, studies have detailed the crystal structure, confirming molecular conformations such as chair and boat forms for the piperidine ring, alongside detailed X-ray diffraction data to elucidate spatial arrangements (Karthik et al., 2021).

Chemical Reactions and Properties

These compounds undergo various chemical reactions, including substitution and debromination, influenced by substituents and reaction conditions. Kinetic studies have revealed that reactions such as piperidinodebromination can be accurately described by modified Hammett relationships, indicating the influence of electronic effects on reaction rates (Guanti et al., 1977).

Physical Properties Analysis

Physical properties such as thermal stability and optical characteristics have been analyzed using techniques like thermogravimetric analysis (TGA) and spectroscopic methods. These studies reveal that compounds within this chemical class demonstrate stability over a range of temperatures and exhibit specific optical properties due to their structural characteristics (Karthik et al., 2021).

Chemical Properties Analysis

Investigations into the chemical properties of (3-Bromophenyl)-4-piperidinyl-methanone HCl and related compounds have shown a range of reactivities and interactions. For example, studies on the antioxidant properties and potential inhibitory effects on enzymes like carbonic anhydrase suggest these compounds have significant biological relevance, providing insight into their chemical behavior and interactions at the molecular level (Nar et al., 2013).

Propriétés

IUPAC Name |

(3-bromophenyl)-piperidin-4-ylmethanone;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrNO.ClH/c13-11-3-1-2-10(8-11)12(15)9-4-6-14-7-5-9;/h1-3,8-9,14H,4-7H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMRJBORWXXBHRH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C(=O)C2=CC(=CC=C2)Br.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Bromophenyl)-4-piperidinyl-methanone HCl | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

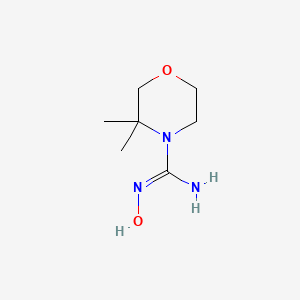

![(1R,2R,6S,7S)-4-azatricyclo[5.2.1.02,6]decane;hydrochloride](/img/structure/B1145851.png)

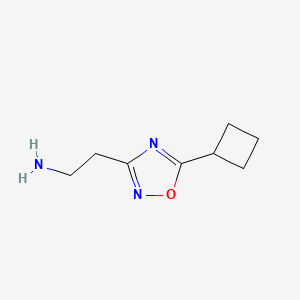

![4-Ethynyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1145860.png)